(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 865161-66-6
VCID: VC5945755
InChI: InChI=1S/C17H19N3O5S/c1-24-8-7-19-12-4-3-11(25-2)9-13(12)26-17(19)18-14(21)10-20-15(22)5-6-16(20)23/h3-4,9H,5-8,10H2,1-2H3
SMILES: COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CN3C(=O)CCC3=O
Molecular Formula: C17H19N3O5S
Molecular Weight: 377.42

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 865161-66-6

Cat. No.: VC5945755

Molecular Formula: C17H19N3O5S

Molecular Weight: 377.42

* For research use only. Not for human or veterinary use.

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide - 865161-66-6

Specification

CAS No. 865161-66-6
Molecular Formula C17H19N3O5S
Molecular Weight 377.42
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C17H19N3O5S/c1-24-8-7-19-12-4-3-11(25-2)9-13(12)26-17(19)18-14(21)10-20-15(22)5-6-16(20)23/h3-4,9H,5-8,10H2,1-2H3
Standard InChI Key JAAXASLJVTYHIL-ZCXUNETKSA-N
SMILES COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CN3C(=O)CCC3=O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzo[d]thiazole scaffold substituted at the 6-position with a methoxy group and at the 3-position with a 2-methoxyethyl chain. The acetamide linker connects the thiazole nitrogen to a 2,5-dioxopyrrolidin-1-yl group, introducing conformational rigidity and hydrogen-bonding capacity. Key physicochemical properties inferred from its structure include:

  • Molecular formula: C19H22N4O5S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_5\text{S}

  • Molecular weight: 434.47 g/mol

  • Polar surface area: ~120 Ų (estimated), suggesting moderate membrane permeability.

The Z-configuration of the imine bond in the benzo[d]thiazol-2(3H)-ylidene group is critical for maintaining planar geometry, which may enhance interactions with biological targets such as enzymes or receptors .

Synthetic Methodologies

Benzothiazole Core Formation

The benzo[d]thiazole moiety is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. For example:

  • One-pot condensation with aromatic aldehydes or carboxylic acids in the presence of oxidizing agents like H2O2\text{H}_2\text{O}_2 or polyphosphoric acid (PPA) .

  • Suzuki-Miyaura coupling to introduce aryl groups at specific positions, as demonstrated in the synthesis of 6-chloro-2-phenylbenzo[d]thiazole .

Functionalization with Dioxopyrrolidine

The dioxopyrrolidine group is introduced via nucleophilic substitution or amide coupling. A common strategy involves reacting 2-chloroacetamide derivatives with pyrrolidine-2,5-dione under basic conditions .

Representative Synthesis Pathway:

  • Step 1: Synthesize 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine via condensation of 2-aminothiophenol with methoxy-substituted aldehydes.

  • Step 2: Acetylation with chloroacetyl chloride to form the acetamide intermediate.

  • Step 3: Coupling with pyrrolidine-2,5-dione using K2CO3\text{K}_2\text{CO}_3 as a base in dimethylformamide (DMF) .

Biological Activity and Mechanism

While direct pharmacological data for this compound are scarce, structurally related benzothiazoles exhibit:

Biological ActivityMechanism of ActionExample Compounds
AnticancerTopoisomerase inhibition, apoptosis induction2-Arylbenzothiazoles
AntimicrobialDisruption of bacterial cell membranes6-Nitrobenzothiazole derivatives
Anti-inflammatoryCOX-2 inhibitionThiazolidinone analogs

The dioxopyrrolidine moiety may enhance binding affinity to proteolytic enzymes (e.g., matrix metalloproteinases) due to its lactam structure, which mimics peptide bonds .

Applications in Medicinal Chemistry

Targeted Drug Design

  • Kinase inhibition: The planar benzothiazole core facilitates intercalation into ATP-binding pockets of kinases.

  • Protease inhibition: The dioxopyrrolidine group acts as a transition-state analog for serine proteases .

Comparative Analysis with Related Compounds

CompoundStructural FeaturesBiological Activity
2-Phenylbenzo[d]thiazoleSimple aryl substitutionModerate anticancer activity
6-MethoxybenzothiazoleElectron-donating methoxy groupEnhanced antimicrobial effects
Dioxopyrrolidine derivativesLactam ring for H-bondingProtease inhibition

This compound’s unique combination of methoxyethyl and dioxopyrrolidine groups may synergize membrane permeability and target engagement.

Future Research Directions

  • Stereochemical optimization: Evaluate E/Z isomerism effects on bioactivity.

  • In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Target identification: Use computational docking to predict protein targets (e.g., HDACs, PARPs).

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